molecular formula C7H12ClF2N B2831438 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride CAS No. 2253632-71-0

4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride

Cat. No.: B2831438
CAS No.: 2253632-71-0
M. Wt: 183.63
InChI Key: FCYQSQNUNVRAPS-UHFFFAOYSA-N
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Description

4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C7H13F2N·HCl. It is known for its unique structure, which includes a difluoromethylidene group attached to a cyclohexane ring. This compound is often used in advanced research and development projects due to its reactivity and stability .

Preparation Methods

The synthesis of 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride involves several steps. One common method includes the difluoromethylation of cyclohexanone followed by amination and subsequent hydrochloride salt formation. The reaction conditions typically involve the use of difluoromethylation reagents and catalysts to facilitate the formation of the difluoromethylidene group .

Industrial production methods for this compound may involve large-scale difluoromethylation processes, which have been optimized for efficiency and yield. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to identify optimal reaction conditions .

Chemical Reactions Analysis

4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The difluoromethylidene group can form strong interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in biological or chemical systems .

Comparison with Similar Compounds

4-(Difluoromethylidene)cyclohexan-1-amine;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability properties .

Properties

IUPAC Name

4-(difluoromethylidene)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N.ClH/c8-7(9)5-1-3-6(10)4-2-5;/h6H,1-4,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYQSQNUNVRAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(F)F)CCC1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-71-0
Record name 4-(difluoromethylidene)cyclohexan-1-amine hydrochloride
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